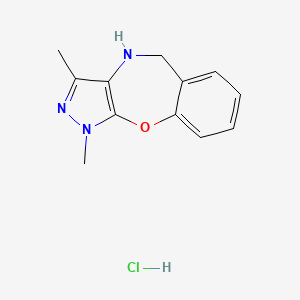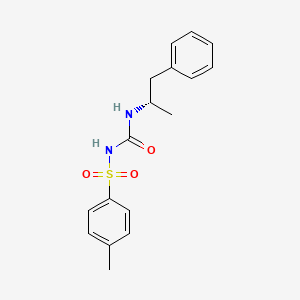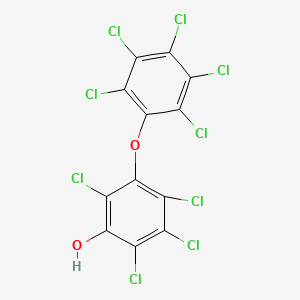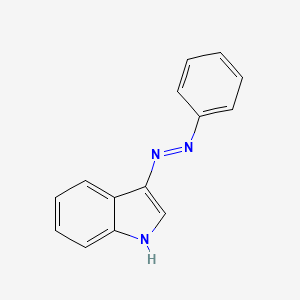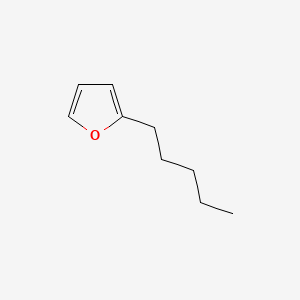
2-Pentylfuran
Vue d'ensemble
Description
Le 2-Amylfurane, également connu sous le nom de 2-Pentylfurane, est un composé hétérocyclique volatil de formule moléculaire C9H14O et de masse molaire de 138,21 g/mol . Il appartient à la famille des furanes, caractérisés par un cycle furane substitué par un groupe pentyle en position 2. Ce composé est connu pour sa présence dans divers aliments et boissons traités thermiquement, contribuant à leurs profils aromatiques .
Mécanisme D'action
Target of Action
2-Pentylfuran is a volatile organic compound (VOC) produced by certain bacteria, such as Bacillus megaterium . It has been found to promote the growth of Arabidopsis thaliana plants . Therefore, its primary targets are likely to be certain receptors or enzymes in plants that respond to VOCs.
Mode of Action
It is known that vocs can regulate plant growth by triggering growth hormone activity . Therefore, it is plausible that this compound interacts with its targets to modulate the synthesis or metabolism of phytohormones, leading to enhanced plant growth.
Result of Action
The primary result of this compound’s action is enhanced plant growth . This is likely due to its effects on phytohormone synthesis and metabolism, leading to changes at the molecular and cellular levels that promote growth.
Analyse Biochimique
Biochemical Properties
2-Pentylfuran plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and biomolecules. For instance, it is known to be formed by the autoxidation of linoleic acid, a process that involves the enzyme lipoxygenase . Additionally, this compound has been shown to interact with proteins such as soy protein, driving the α-helix to β-sheet transition . This interaction highlights its potential impact on protein structure and function.
Cellular Effects
This compound has been observed to influence various cellular processes. In laboratory settings, it has been shown to reduce the attractiveness of lures and fruit infestation by Drosophila suzukii, indicating its potential as a repellent . This compound also affects cell signaling pathways and gene expression, as evidenced by its role in reducing oviposition in Drosophila suzukii . Furthermore, this compound’s interaction with proteins can influence cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with soy protein, inducing structural changes from α-helix to β-sheet . This interaction suggests that this compound may act as a modulator of protein structure and function. Additionally, its formation through the autoxidation of linoleic acid involves enzyme-mediated reactions, highlighting its role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been observed to reduce lure attractiveness and fruit infestation by Drosophila suzukii, with a significant reduction in catching efficiency and infestation rates . These effects suggest that this compound remains stable and effective over time, making it a potential candidate for long-term pest management strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In laboratory assays, higher release rates of this compound have been shown to achieve greater repellency against Drosophila suzukii
Metabolic Pathways
This compound is involved in metabolic pathways related to the autoxidation of linoleic acid. This process involves the enzyme lipoxygenase, which catalyzes the formation of this compound from linoleic acid . Additionally, this compound has been identified as a metabolite in various organisms, including bacteria and fungi, indicating its role in microbial metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a volatile compound, which allows it to diffuse easily across cell membranes. Its interaction with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein structure and function . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and function.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-Amylfurane peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la cyclisation de précurseurs substitués par un pentyle en milieu acide. Une autre méthode consiste en l'autoxydation de l'acide linoléique, qui conduit à la formation de 2-Amylfurane comme sous-produit .
Méthodes de production industrielle
La production industrielle de 2-Amylfurane implique souvent l'utilisation de procédés catalytiques pour améliorer le rendement et la pureté. Le composé est généralement produit dans les industries des parfums et des arômes, où il est utilisé comme agent aromatisant en raison de son arôme vert, terreux et fruité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amylfurane subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d'acide furane-2-carboxylique.
Réduction : L'hydrogénation du 2-Amylfurane peut produire du 2-pentyl tétrahydrofurane.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle furane, conduisant à divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine.
Substitution : Des réactifs tels que les halogènes (chlore, brome) et des agents de nitration en milieu acide.
Principaux produits formés
Oxydation : Acide furane-2-carboxylique.
Réduction : 2-Pentyl tétrahydrofurane.
Substitution : Divers dérivés halogénés et nitrés.
Applications De Recherche Scientifique
Le 2-Amylfurane a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études de la chimie et de la réactivité des furanes.
Biologie : Étudié pour son rôle dans les voies métaboliques de certains micro-organismes.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des effets antimicrobiens et anti-inflammatoires.
Industrie : Utilisé dans l'industrie des arômes et des parfums en raison de son arôme distinctif
Mécanisme d'action
Le mécanisme d'action du 2-Amylfurane implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour subir des transformations métaboliques dans les systèmes biologiques, conduisant à la formation d'intermédiaires réactifs. Ces intermédiaires peuvent interagir avec des composants cellulaires, exerçant des effets biologiques tels que l'activité antimicrobienne .
Comparaison Avec Des Composés Similaires
Le 2-Amylfurane peut être comparé à d'autres composés similaires de la famille des furanes :
2-Méthylfurane : Structure similaire mais avec un groupe méthyle au lieu d'un groupe pentyle. Il a un profil aromatique et une réactivité différents.
2-Ethylfurane : Contient un groupe éthyle, ce qui conduit à des propriétés chimiques et des applications différentes.
2-Propylfurane : Comporte un groupe propyle, affectant sa volatilité et son utilisation dans différentes applications industrielles.
Le 2-Amylfurane se distingue par sa substitution pentyle unique, qui confère des propriétés chimiques et sensorielles spécifiques, le rendant précieux dans diverses applications .
Propriétés
IUPAC Name |
2-pentylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAUDVGOFCUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047679 | |
| Record name | 2-Pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |
| Record name | 2-Pentylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 to 66.00 °C. @ 23.00 mm Hg | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.886-0.893 | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3777-69-3, 64079-01-2 | |
| Record name | 2-Pentylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-pentylfuran known for in the context of food science?
A1: this compound is a volatile organic compound recognized for its contribution to various food aromas. It's often described as having a bean-like, nutty, or even roasted aroma. []
Q2: Which foods are known to contain this compound?
A2: this compound has been identified in a diverse range of foods, including cooked rice, soybeans, bell peppers, and even certain types of meat. [, , , , , , ]
Q3: How does storage impact the levels of this compound in food?
A3: Studies indicate that storage conditions can influence the concentration of this compound in various foods. For instance, storage of rice under different conditions (packaging, temperature) can impact the formation of this compound, a product of lipid oxidation. [] Similar observations have been made in other foods like bell peppers. []
Q4: How is this compound linked to the flavor of dry-fermented sausages?
A4: Research suggests that this compound contributes to the aroma profile of dry-fermented sausages, specifically imparting a "garlic-grass" note. The concentration of this compound, along with other lipid oxidation products, tends to change during storage, impacting the overall flavor. []
Q5: What is a major pathway for the formation of this compound in food?
A5: this compound is often formed through the oxidation of linoleic acid, a common fatty acid found in many plant-based oils, especially under conditions of light exposure and in the presence of photosensitizers like chlorophyll. [, ]
Q6: Can microorganisms contribute to the formation of this compound?
A6: Yes, certain microorganisms, such as Bacillus subtilis during soybean fermentation, can produce this compound. []
Q7: Is there evidence of this compound being produced by the human body?
A7: this compound is not a known product of human metabolism. [, ]
Q8: What role do amino acids play in the formation of this compound?
A8: Studies have shown that amino acids can catalyze the formation of 2-alkylfurans, including this compound, from lipid oxidation products like α,β-unsaturated aldehydes. This process is enhanced under dry-roasting conditions. []
Q9: What is the significance of this compound in relation to Drosophila suzukii?
A9: Research has identified this compound as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a significant pest of soft-skinned fruits. [, ]
Q10: How does the repellent effect of this compound compare to other known repellents?
A10: In laboratory settings, this compound has demonstrated a stronger repellent effect on Drosophila suzukii than 1-octen-3-ol, a known deterrent for this pest. []
Q11: Is there a risk of Drosophila suzukii developing habituation to this compound?
A11: Studies on Drosophila suzukii exposed to this compound, both as adults and larvae, have not found evidence of habituation to the compound, suggesting it remains an effective repellent even after prolonged exposure. []
Q12: What analytical techniques are commonly used to detect and quantify this compound?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in various matrices, including food and biological samples. [, , , , , , , , , ]
Q13: Are there any challenges associated with the analytical determination of this compound?
A13: Accurate analysis of this compound can be challenging, particularly in complex matrices like cereals. Interlaboratory studies have revealed significant variability in this compound measurements, highlighting the need for standardized and validated analytical methods. []
Q14: What are the potential applications of this compound beyond its current uses?
A14: Given its repellent properties against Drosophila suzukii, this compound holds promise for developing environmentally friendly pest control strategies for protecting fruit crops. [, ] Further research is needed to explore its potential use in push-pull systems for integrated pest management. []
Q15: Are there any safety concerns related to the use of this compound?
A15: While this compound is a registered food additive and generally regarded as safe, further research is needed to assess any potential long-term effects, especially in the context of its increasing use as a pest repellent. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



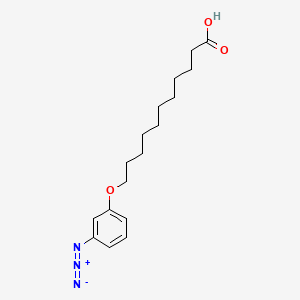
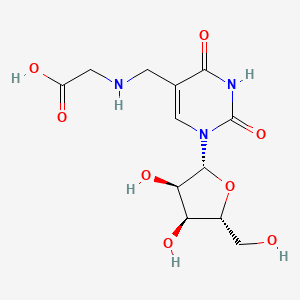


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1212372.png)

